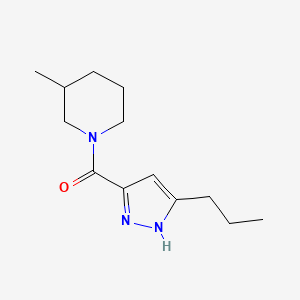
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone, also known as MPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in research. MPP is a synthetic compound that belongs to the class of piperidine derivatives and has a pyrazole ring attached to it.
Wissenschaftliche Forschungsanwendungen
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications as a research tool in neuroscience and pharmacology. It has been found to act as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype, which is involved in several physiological processes, including learning, memory, and addiction. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been used to study the role of nAChR in these processes and to develop new drugs that target this receptor.
Wirkmechanismus
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone acts as a competitive antagonist of the nAChR α4β2 subtype and binds to the same site as nicotine. It blocks the binding of nicotine to the receptor and inhibits its activation. This results in a decrease in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in reward and addiction pathways.
Biochemical and Physiological Effects:
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been shown to have several biochemical and physiological effects in animal models. It has been found to decrease nicotine self-administration and reduce the reinforcing effects of nicotine in rats. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been found to have analgesic effects and reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has several advantages as a research tool. It is a selective antagonist of the nAChR α4β2 subtype, which allows for the study of the specific role of this receptor in physiological processes. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the use of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone in research. One potential application is the development of new drugs that target the nAChR α4β2 subtype for the treatment of addiction and cognitive disorders. (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone can also be used to study the role of nAChR in other physiological processes, such as pain, inflammation, and immune function. Additionally, the synthesis of new derivatives of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone with improved selectivity and potency can lead to the development of more effective research tools and drugs.
Synthesemethoden
The synthesis of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone involves the reaction of 3-methylpiperidine with 5-propyl-1H-pyrazole-3-carboxylic acid, followed by the removal of the carboxylic acid group using a suitable reagent. The final product is obtained after purification using column chromatography. The synthesis of (3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-5-11-8-12(15-14-11)13(17)16-7-4-6-10(2)9-16/h8,10H,3-7,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPYVGACXRFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

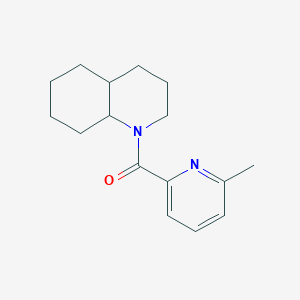
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
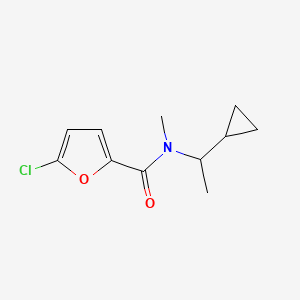
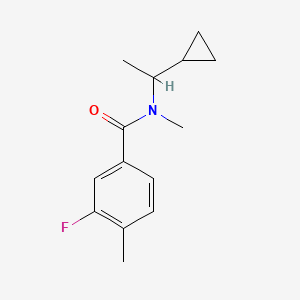
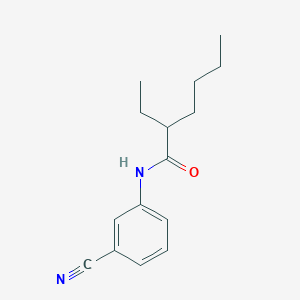
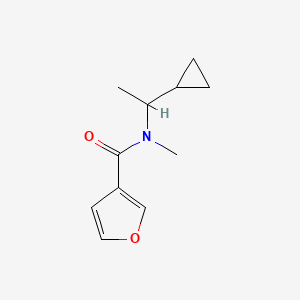

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
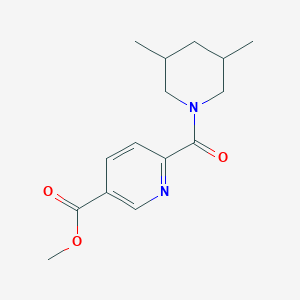
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)